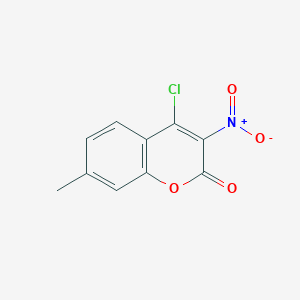

4-Chloro-7-methyl-3-nitrocoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methyl-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO4/c1-5-2-3-6-7(4-5)16-10(13)9(8(6)11)12(14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEPGHSDFWBORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-7-methyl-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-chloro-7-methyl-3-nitrocoumarin. This document details a plausible synthetic pathway, compiles key analytical data, and presents this information in a structured format to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₄ | [Sigma-Aldrich][1] |

| Molecular Weight | 239.61 g/mol | [Sigma-Aldrich][1] |

| Appearance | Solid | [Sigma-Aldrich][1] |

| InChI Key | ZLEPGHSDFWBORW-UHFFFAOYSA-N | [Sigma-Aldrich][1] |

| SMILES | Cc1ccc2C(Cl)=C(C(=O)Oc2c1)--INVALID-LINK--=O | [Sigma-Aldrich][1] |

Synthesis Protocol

A plausible multi-step synthesis of this compound is outlined below. This pathway involves the initial formation of a coumarin scaffold, followed by nitration and chlorination.

Overall Synthesis Workflow

Caption: Proposed three-step synthesis of this compound.

Experimental Procedures

Step 1: Synthesis of 7-Methyl-4-hydroxycoumarin (Pechmann Condensation)

This procedure is adapted from standard methods for Pechmann condensation.

-

Materials: m-Cresol, Ethyl acetoacetate, Concentrated Sulfuric Acid.

-

Procedure:

-

To a stirred and cooled solution of concentrated sulfuric acid, slowly add m-cresol.

-

To this mixture, add ethyl acetoacetate dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

The crude product can be recrystallized from a suitable solvent such as ethanol to yield pure 7-methyl-4-hydroxycoumarin.

-

Step 2: Synthesis of 7-Methyl-4-hydroxy-3-nitrocoumarin (Nitration)

This procedure is based on the nitration of hydroxycoumarin derivatives.

-

Materials: 7-Methyl-4-hydroxycoumarin, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

-

Procedure:

-

Dissolve 7-methyl-4-hydroxycoumarin in concentrated sulfuric acid at 0°C.

-

To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.

-

Stir the reaction mixture at low temperature for a few hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product is filtered, washed with cold water, and dried to obtain 7-methyl-4-hydroxy-3-nitrocoumarin.

-

Step 3: Synthesis of this compound (Chlorination)

This procedure is based on the chlorination of hydroxy-heterocycles using phosphorus oxychloride.

-

Materials: 7-Methyl-4-hydroxy-3-nitrocoumarin, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic amount).

-

Procedure:

-

A mixture of 7-methyl-4-hydroxy-3-nitrocoumarin and phosphorus oxychloride is prepared. A catalytic amount of DMF can be added.

-

The mixture is heated under reflux for several hours. The progress of the reaction should be monitored by TLC.

-

After completion, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is cooled and carefully poured into a mixture of ice and a weak base (e.g., sodium bicarbonate solution) to neutralize the remaining acid.

-

The resulting solid is filtered, washed with water, and dried.

-

The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

-

Characterization Data

While experimental data for this compound is not extensively published, the following tables provide predicted data for the target molecule and experimental data for the closely related analogue, 4-chloro-3-nitrocoumarin, which can be used for comparative purposes.

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 240.00582 |

| [M+Na]⁺ | 261.98776 |

| [M-H]⁻ | 237.99126 |

Data sourced from PubChemLite.[2]

Experimental Characterization Data for 4-Chloro-3-nitrocoumarin

The following data for the non-methylated analogue provides a reference for the expected spectral features of this compound.

| Technique | Observed Peaks/Signals | Reference |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. | [3] |

| IR (KBr) | Characteristic peaks for C=O (lactone), C=C (aromatic), and N-O (nitro group) are expected. | [4] |

| Mass Spec (GC-MS) | m/z Top Peak: 123, 2nd Highest: 167, 3rd Highest: 125. | [4] |

Potential Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties.[5] The introduction of a nitro group can enhance the cytotoxic effects of certain compounds.[6] While the specific biological activity of this compound has not been extensively studied, it is plausible that it may exhibit cytotoxic effects against cancer cells. One of the common mechanisms of action for cytotoxic agents is the induction of apoptosis.

General Apoptotic Signaling Pathway

The following diagram illustrates a simplified, generalized apoptotic pathway that can be influenced by cytotoxic coumarin derivatives.

Caption: A simplified model of the intrinsic apoptotic pathway.

This guide provides a foundational understanding of the synthesis and potential characteristics of this compound. Further experimental validation is necessary to confirm the proposed synthetic route and to fully elucidate the compound's physicochemical properties and biological activities.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - this compound (C10H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 3. 4-CHLORO-3-NITROCOUMARIN(38464-20-9) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Chloro-3-nitrocoumarin | C9H4ClNO4 | CID 688979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-7-methyl-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-Chloro-7-methyl-3-nitrocoumarin. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Core Physicochemical Properties

This compound is a solid, organic compound.[1] While specific experimental data for this exact compound is limited in publicly available literature, its properties can be estimated based on data from closely related compounds and computational predictions.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₄ | Sigma-Aldrich[1], PubChemLite[2][3] |

| Molecular Weight | 239.61 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Predicted XlogP | 2.7 | PubChemLite[2][3] |

| Monoisotopic Mass | 238.99854 Da | PubChemLite[2][3] |

Table 2: Estimated Thermal Properties

| Property | Estimated Value | Basis for Estimation |

| Melting Point | 160 - 250 °C | Based on the melting points of 4-chloro-3-nitrocoumarin (161-165 °C) and 3-chloro-4-methyl-7-hydroxycoumarin (240-244 °C).[4] |

| Boiling Point | Not available | Data not found in the reviewed literature. |

| Flash Point | Not applicable | Sigma-Aldrich[1] |

Table 3: Predicted Spectral Data

| Spectrum Type | Predicted Peaks/Signals | Basis for Prediction |

| ¹H-NMR | Aromatic protons, methyl group protons | General knowledge of NMR spectroscopy and data from similar coumarin structures. |

| ¹³C-NMR | Carbonyl carbon, aromatic carbons, methyl carbon | General knowledge of NMR spectroscopy and data from similar coumarin structures. |

| IR Spectroscopy | C=O (lactone), C-Cl, NO₂ stretching vibrations | Data from related compounds like 4-chloro-3-nitrocoumarin.[5] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight | Predicted collision cross-section values are available.[2][3] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar coumarin derivatives. The proposed synthesis involves a Pechmann condensation to form the coumarin ring, followed by nitration and chlorination.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is inferred from the synthesis of related 7-hydroxy-4-methylcoumarins and their subsequent modification.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

-

Reaction Setup: To a flask immersed in an ice bath, add concentrated sulfuric acid.

-

Addition of Reactants: Slowly add m-cresol and ethyl acetoacetate to the cooled sulfuric acid with constant stirring.

-

Reaction: Allow the mixture to react at room temperature for several hours.

-

Workup: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of 7-Hydroxy-4-methyl-3-nitrocoumarin

-

Nitration Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature low in an ice bath.

-

Addition of Coumarin: Slowly add the synthesized 7-hydroxy-4-methylcoumarin to the nitrating mixture with continuous stirring.

-

Reaction: Allow the reaction to proceed at a controlled temperature.

-

Workup: Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Purification: Filter, wash with cold water, and recrystallize to get 7-hydroxy-4-methyl-3-nitrocoumarin.

Step 3: Synthesis of this compound

-

Chlorination: Reflux the 7-hydroxy-4-methyl-3-nitrocoumarin with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Workup: After the reaction is complete, carefully pour the mixture into ice water.

-

Extraction: Extract the product with a suitable organic solvent.

-

Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Biological Activity and Potential Signaling Pathways

Antimicrobial Activity (Hypothesized)

Many nitro-substituted coumarins have demonstrated antibacterial activity.[6][7][8] The proposed mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Cytotoxic Activity and Apoptosis Induction (Hypothesized)

Coumarin derivatives have been investigated for their anticancer properties, with many inducing apoptosis in cancer cells.[6][9] The mechanism often involves the modulation of key proteins in the apoptotic pathway.

A plausible signaling pathway for apoptosis induction by this compound, based on studies of similar coumarins, could involve the activation of caspases and modulation of the Bcl-2 family of proteins.

Disclaimer: The biological activities and signaling pathways described are based on the known effects of structurally related coumarin compounds and are presented here as potential areas for further research. These have not been experimentally validated for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C10H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 4. 3-Chloro-4-methyl-7-hydroxycoumarin - CAS-Number 6174-86-3 - Order from Chemodex [chemodex.com]

- 5. researchgate.net [researchgate.net]

- 6. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide on the Crystal Structure of 4-Chloro-7-methyl-3-nitrocoumarin

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a publicly available, experimentally determined crystal structure for 4-Chloro-7-methyl-3-nitrocoumarin could not be identified in the primary crystallographic databases. This guide therefore presents the available crystallographic data for the closely related analogue, 4-chloro-3-nitrocoumarin , as a valuable reference for understanding the structural properties of this class of compounds.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds possessing a wide array of pharmacological activities. The introduction of a nitro group and a chlorine atom to the coumarin scaffold, as seen in this compound, is anticipated to modulate its electronic properties and biological activity. This technical guide provides a comprehensive overview of the structural and experimental aspects of the analogous compound, 4-chloro-3-nitrocoumarin, to serve as a foundational resource for researchers in the field.

Crystal Structure Analysis of 4-Chloro-3-nitrocoumarin

The crystal structure of 4-chloro-3-nitrocoumarin has been determined by X-ray crystallography and the data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 272057 .

Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-chloro-3-nitrocoumarin.

| Parameter | Value |

| CCDC Deposition Number | 272057 |

| Empirical Formula | C₉H₄ClNO₄ |

| Formula Weight | 225.59 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 8.3490 (17) |

| b (Å) | 18.068 (4) |

| c (Å) | 6.8340 (14) |

| α (°) | 90 |

| β (°) | 113.15 (3) |

| γ (°) | 90 |

| Volume (ų) | 948.3 (3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.579 |

| R-factor (%) | 4.6 |

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This reaction synthesizes the coumarin backbone.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve resorcinol (1 eq.) in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at or below 10°C in an ice bath.

-

To this solution, add ethyl acetoacetate (1 eq.) dropwise with continuous stirring, keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Pour the reaction mixture into a beaker containing crushed ice. A solid precipitate will form.

-

Filter the crude product, wash thoroughly with cold water to remove any residual acid, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Nitration of 7-Hydroxy-4-methylcoumarin

This step introduces the nitro group onto the coumarin ring.

Materials:

-

7-Hydroxy-4-methylcoumarin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin (1 eq.) in concentrated sulfuric acid in a flask cooled in an ice-salt bath to maintain a temperature between 0 and 5°C.

-

Prepare a nitrating mixture of concentrated nitric acid (1 eq.) and concentrated sulfuric acid (2 eq.) and cool it in an ice bath.

-

Add the cold nitrating mixture dropwise to the coumarin solution with vigorous stirring, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, continue stirring at this temperature for one hour.

-

Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry the product. This may result in a mixture of isomers (e.g., 6-nitro and 8-nitro derivatives) which can be separated by column chromatography.

Note: The subsequent chlorination of the 3-nitro-7-methylcoumarin intermediate would likely involve a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to replace the hydroxyl group at the 4-position with a chlorine atom. The specific conditions for this step would require experimental optimization.

Experimental and Synthetic Workflow

The logical flow from starting materials to the final analytical stage is depicted below.

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

Potential Signaling Pathways and Biological Activity

Nitrocoumarin derivatives have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. A plausible mechanism of action involves the induction of cellular stress and interference with key signaling pathways.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Many coumarin derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a nitrocoumarin derivative, leading to apoptosis.

Quantum Chemical Studies of 4-Chloro-7-methyl-3-nitrocoumarin: A Technical and Theoretical Guide

Abstract: This document provides a comprehensive technical overview of the quantum chemical properties of substituted nitrocoumarins, with a specific focus on 4-Chloro-7-methyl-3-nitrocoumarin. A detailed literature review reveals a lack of specific experimental or computational studies on this particular molecule. Therefore, this guide leverages in-depth data from the closely related analogue, 4-Chloro-3-nitrocoumarin (CNC), as a foundational model. The analysis encompasses structural optimization, vibrational frequencies, electronic properties, and nonlinear optical (NLO) characteristics. Furthermore, this guide extrapolates the theoretical impact of the 7-methyl substitution on the electronic and spectroscopic properties of the core structure, offering predictive insights for future research. Methodologies from pertinent studies are detailed to provide a framework for subsequent experimental and computational investigations.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological and photophysical properties. The strategic placement of various functional groups on the coumarin scaffold can modulate their biological activity and tailor their electronic characteristics for applications in materials science, such as nonlinear optics. The molecule of interest, this compound, features an electron-withdrawing nitro group at the 3-position, a chloro group at the 4-position, and an electron-donating methyl group at the 7-position. This specific arrangement of substituents is expected to create a molecule with significant intramolecular charge transfer, making it a candidate for interesting electronic and NLO properties.

Despite its potential, dedicated quantum chemical studies on this compound are not available in the current scientific literature. However, a comprehensive study on 4-Chloro-3-nitrocoumarin (CNC) provides a robust baseline for understanding the core quantum chemical features.[1][2] This guide will, therefore, present the detailed findings for CNC and discuss the anticipated modulations introduced by the 7-methyl group.

Molecular Geometry and Structural Analysis

The initial step in any quantum chemical study is the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface).

Computational Protocol

Based on studies of the analogous CNC molecule, the following computational methodology is standard for this class of compounds:

-

Software: Gaussian 09W program package.[1]

-

Method: Density Functional Theory (DFT). DFT is a widely used method for its balance of accuracy and computational cost in studying the electronic structure of molecules.[3][4]

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta).[1][2]

-

Symmetry: The optimized structure of the related CNC molecule was found to possess C1 point group symmetry.[2] The introduction of a methyl group at the 7-position is unlikely to introduce a higher order of symmetry, thus this compound is also expected to have C1 symmetry.

The workflow for such a computational analysis is visualized below.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis is crucial for understanding the functional groups and bonding within a molecule. Theoretical frequency calculations are compared with experimental FT-IR and FT-Raman spectra to validate the computational model.

Experimental and Computational Protocol

-

Experimental: FT-IR and FT-Raman spectra are typically recorded for the synthesized solid-phase compound.

-

Computational: Harmonic vibrational frequencies are calculated using the optimized geometry from the DFT B3LYP/cc-pVTZ level of theory. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model.

Analysis of 4-Chloro-3-nitrocoumarin (CNC)

For the CNC molecule, a strong correlation was found between the computed and observed vibrational wavenumbers.[1][2] Key vibrational modes include C=O stretching of the lactone ring, asymmetric and symmetric stretching of the NO₂ group, and various C-H and C-C vibrations of the aromatic system.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| C=O Stretch (Lactone) | 1700 - 1750 | Characteristic of the coumarin core. |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Indicates the presence of the nitro group. |

| NO₂ Symmetric Stretch | 1340 - 1380 | Confirms the nitro group substitution. |

| C=C Aromatic Stretch | 1450 - 1600 | Relates to the benzene ring of the coumarin. |

| C-Cl Stretch | 700 - 850 | Indicates the chloro-substitution. |

Expected Influence of the 7-Methyl Group

The addition of a methyl group at the 7-position would introduce new vibrational modes:

-

C-H Stretching (Methyl): Expected in the 2850 - 3000 cm⁻¹ region.[5]

-

C-H Bending (Methyl): Expected around 1375 cm⁻¹ and 1450 cm⁻¹.

The electron-donating nature of the methyl group may also cause minor shifts in the vibrational frequencies of the aromatic ring and the C=O bond due to changes in the electronic distribution.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, stability, and optical characteristics.

HOMO-LUMO Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity and is often associated with enhanced NLO properties.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

For the CNC molecule, FMO analysis revealed that the LUMO is predominantly located over the nitro group.[1][2] This indicates that the nitro group acts as the primary electron-accepting site, making the molecule susceptible to nucleophilic attack and facilitating intramolecular charge transfer (ICT).[1]

| Parameter | Value for CNC (Calculated) | Significance |

| E_HOMO | Value not explicitly stated in abstracts | Electron-donating ability |

| E_LUMO | Value not explicitly stated in abstracts | Electron-accepting ability |

| Energy Gap (ΔE) | Value not explicitly stated in abstracts | Chemical reactivity and stability |

Expected Influence of the 7-Methyl Group

The methyl group at the 7-position is an electron-donating group. Its presence is expected to:

-

Increase the HOMO Energy Level: The electron-donating effect will destabilize the HOMO, making it easier for the molecule to donate an electron.

-

Decrease the HOMO-LUMO Gap: The increase in HOMO energy will likely lead to a smaller energy gap, which could enhance the molecule's reactivity and NLO response. Studies on other coumarins show that substitution at the 7-position can effectively expand the molecule's conjugate system.[6]

UV-Vis Absorption Spectrum

The electronic transitions between molecular orbitals can be observed experimentally using UV-Vis spectroscopy. For CNC, the analysis indicated a π→π* electronic transition, which is characteristic of conjugated systems.[1] The addition of the 7-methyl group is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λ_max) due to the reduced HOMO-LUMO gap.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and the interactions between orbitals within a molecule. It helps to quantify the intramolecular charge transfer (ICT) and the stability arising from hyperconjugative interactions.

NBO Protocol

NBO analysis is performed on the optimized molecular structure using dedicated software packages that interface with quantum chemistry programs like Gaussian. It calculates the stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Key Interactions

For nitro-substituted aromatic compounds, significant stabilization energies are typically found for interactions involving the lone pairs of the oxygen atoms of the nitro group and the π* anti-bonding orbitals of the aromatic ring (e.g., n → π*). These interactions are indicative of electron delocalization and are crucial for the molecule's electronic properties.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

-

Red Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack.

-

Blue Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack.

-

Green Regions: Neutral potential.

For CNC, the MEP would show a highly negative potential around the oxygen atoms of the nitro group, confirming this area as the primary site for electrophilic interaction. The addition of the 7-methyl group would slightly increase the electron density on the aromatic ring, potentially making the ring more susceptible to electrophilic attack than in the unsubstituted CNC.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like D-π-A (Donor-π bridge-Acceptor) systems, often exhibit large nonlinear optical responses. The subject molecule, with its electron-donating methyl group (D) and electron-withdrawing nitro group (A) connected by the coumarin π-system, is a potential NLO material.

Theoretical calculations can predict NLO properties like the first-order hyperpolarizability (β). Studies on similar coumarin derivatives have shown that the strategic placement of donor and acceptor groups can lead to high β values, making them promising for optoelectronic applications.[7][8] The 7-methyl substitution is predicted to enhance the NLO properties of the 4-chloro-3-nitrocoumarin system by increasing the ground-state dipole moment and reducing the ICT energy gap.

Conclusion and Future Directions

While no direct experimental or computational studies on this compound currently exist, a robust theoretical framework can be established based on the well-documented analysis of 4-Chloro-3-nitrocoumarin. The addition of a 7-methyl group is predicted to significantly influence the molecule's electronic properties by increasing the HOMO energy, reducing the HOMO-LUMO energy gap, and consequently enhancing its potential as a nonlinear optical material.

This guide serves as a foundational document for researchers. The immediate next steps should involve the synthesis and experimental characterization (FT-IR, FT-Raman, UV-Vis, NMR) of this compound. The experimental data obtained would be invaluable for validating the predictive DFT calculations outlined herein, providing a complete and accurate picture of this promising coumarin derivative.

References

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. natscidiscovery.com [natscidiscovery.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Researching | Investigation on effects of substitution position of coumarin on the second-order nonlinear optical properties by DFT method [m.researching.cn]

- 7. Theoretical Study on Nonlinear Optical Properties of the Substituted Coumarin Derivatives [cjcp.ustc.edu.cn]

- 8. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 4-Chloro-7-methyl-3-nitrocoumarin Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the biological activity screening of 4-Chloro-7-methyl-3-nitrocoumarin and its derivatives. Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The introduction of specific substituents, such as chloro, methyl, and nitro groups, to the coumarin scaffold can significantly modulate their biological efficacy. This guide details the experimental methodologies, presents quantitative data, and illustrates key workflows for the synthesis and evaluation of these promising compounds.

Synthesis of Coumarin Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic pathway begins with the Pechmann condensation to form the coumarin nucleus, followed by nitration and chlorination. Subsequent modifications can be introduced to create a library of derivatives for biological screening.

General Synthetic Protocol

A representative synthesis involves the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst to form the coumarin ring. Nitration is then carried out using a nitrating agent, followed by chlorination. Further derivatization can be achieved by nucleophilic substitution reactions at the chloro position.

DOT Script for Synthesis Workflow

Caption: General synthetic workflow for this compound and its derivatives.

Anticancer Activity Screening

Derivatives of this compound have been investigated for their potential as anticancer agents.[1][2] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the coumarin derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7,8-dihydroxy-4-methyl-3-decylcoumarin | K562 | 42.4 | [2] |

| 7,8-dihydroxy-4-methyl-3-decylcoumarin | LS180 | 25.2 | [2] |

| 7,8-dihydroxy-4-methyl-3-decylcoumarin | MCF-7 | 25.1 | [2] |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7-45.8 | [2] |

| 4-substituted coumarin-triazole conjugate (5e) | MDA-MB-231 | 0.03 | [3] |

DOT Script for Anticancer Screening Workflow

References

- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Chloro-7-methyl-3-nitrocoumarin: Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-7-methyl-3-nitrocoumarin, a heterocyclic compound of interest in synthetic and medicinal chemistry. While a singular definitive discovery event for this specific molecule is not prominently documented in readily available literature, its existence and preparation are predicated on well-established principles of coumarin chemistry. This guide will therefore focus on the logical synthesis, physicochemical properties, and potential applications based on the chemistry of its constituent functionalities.

Core Compound Properties

This compound is a substituted coumarin derivative. The coumarin scaffold is a benzopyrone structure found in many natural products and synthetic compounds with diverse biological activities. The substituents on this particular molecule—a chloro group at position 4, a methyl group at position 7, and a nitro group at position 3—are expected to significantly influence its reactivity and biological profile.

| Property | Value |

| Molecular Formula | C₁₀H₆ClNO₄ |

| Molecular Weight | 239.61 g/mol |

| Appearance | Solid |

| InChI | 1S/C10H6ClNO4/c1-5-2-3-6-7(4-5)16-10(13)9(8(6)11)12(14)15/h2-4H,1H3 |

| InChIKey | ZLEPGHSDFWBORW-UHFFFAOYSA-N |

| SMILES | Cc1ccc2c(c1)oc(=O)c(c2Cl)--INVALID-LINK--[O-] |

Plausible Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. The following proposed workflow is based on established synthetic transformations in coumarin chemistry.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, plausible experimental methodologies for the key steps in the synthesis of this compound. These are based on standard procedures for analogous transformations.

Step 1: Synthesis of 7-methyl-4-hydroxycoumarin (Pechmann Condensation)

Objective: To synthesize the coumarin scaffold with the C7-methyl group.

Materials:

-

m-Cresol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add m-cresol (1.0 eq).

-

Cool the flask in an ice bath and slowly add ethyl acetoacetate (1.1 eq).

-

To this cooled mixture, add concentrated sulfuric acid (3-5 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

A solid precipitate of 7-methyl-4-hydroxycoumarin will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure 7-methyl-4-hydroxycoumarin.

Step 2: Synthesis of 7-methyl-4-hydroxy-3-nitrocoumarin

Objective: To introduce the nitro group at the C3 position.

Materials:

-

7-methyl-4-hydroxycoumarin

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 7-methyl-4-hydroxycoumarin (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of the coumarin while maintaining the reaction temperature at 0-5 °C.

-

After the addition, continue stirring at this temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice.

-

The precipitated 7-methyl-4-hydroxy-3-nitrocoumarin is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of this compound

Objective: To replace the hydroxyl group at the C4 position with a chloro group.

Materials:

-

7-methyl-4-hydroxy-3-nitrocoumarin

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice-cold water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 7-methyl-4-hydroxy-3-nitrocoumarin (1.0 eq).

-

Add an excess of phosphorus oxychloride (e.g., 5-10 eq) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-cold water with stirring to decompose the excess POCl₃.

-

The solid product, this compound, will precipitate out.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain the pure product.

Potential Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

Caption: Potential synthetic transformations of this compound.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the C4 position is activated by the adjacent electron-withdrawing nitro group and the carbonyl of the pyrone ring, making it susceptible to nucleophilic substitution by various nucleophiles such as amines, thiols, and azides. This allows for the introduction of a wide range of functional groups at this position, leading to libraries of compounds for biological screening.

-

Reduction of the Nitro Group: The nitro group at the C3 position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation). The resulting 3-aminocoumarin derivative is a key intermediate for the synthesis of various fused heterocyclic systems with potential pharmacological activities.

-

Precursor for Fused Heterocycles: The combination of the reactive C4-chloro and C3-nitro (or its reduced amino form) functionalities makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolocoumarins, isoxazolocoumarins, and pyridocoumarins. Many of these fused systems have demonstrated interesting biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Conclusion

While the specific historical discovery of this compound remains to be fully elucidated from early chemical literature, its synthesis is straightforward based on well-established reactions. Its value lies in its potential as a versatile synthetic intermediate for the creation of diverse molecular architectures for drug discovery and materials science. The strategic placement of the chloro, methyl, and nitro groups offers multiple avenues for further chemical modification, making it a compound of continuing interest for synthetic and medicinal chemists. Researchers are encouraged to explore the rich reactivity of this molecule to develop novel compounds with desired biological or physical properties.

4-Chloro-7-methyl-3-nitrocoumarin CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical data, synthesis, and potential biological significance of 4-Chloro-7-methyl-3-nitrocoumarin. Due to the limited availability of detailed experimental data for this specific compound, this guide also incorporates information on the broader class of nitro- and chloro-substituted coumarin derivatives to provide a foundational understanding for researchers. All quantitative data is presented in structured tables for clarity, and conceptual workflows and signaling pathways are visualized using diagrams.

Chemical Data and Identification

This compound is a coumarin derivative with the chemical formula C₁₀H₆ClNO₄. The presence of the nitro group and chlorine atom on the coumarin scaffold suggests potential for diverse chemical reactivity and biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 720676-48-2 |

| Molecular Formula | C₁₀H₆ClNO₄ |

| Molecular Weight | 239.61 g/mol |

| InChI | InChI=1S/C10H6ClNO4/c1-5-2-3-6-7(4-5)16-10(13)9(8(6)11)12(14)15/h2-4H,1H3 |

| InChIKey | ZLEPGHSDFWBORW-UHFFFAOYSA-N |

| SMILES | Cc1ccc2c(c1)OC(=O)C(=C2Cl)--INVALID-LINK--[O-] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich[1] |

| XlogP (predicted) | 2.7 | PubChemLite[2] |

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 240.00582 | 144.5 |

| [M+Na]⁺ | 261.98776 | 155.6 |

| [M-H]⁻ | 237.99126 | 150.7 |

| [M+NH₄]⁺ | 257.03236 | 162.5 |

| [M+K]⁺ | 277.96170 | 149.0 |

| Data from PubChemLite, predicted using CCSbase.[2] |

Synthesis and Experimental Protocols

A plausible synthetic route is outlined below:

General Experimental Protocol (Adapted from similar syntheses):

Step 1: Nitration of 7-Methyl-4-hydroxycoumarin

-

To a stirred solution of 7-methyl-4-hydroxycoumarin in concentrated sulfuric acid, cooled in an ice bath, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete nitration.

-

The reaction mixture is then poured onto crushed ice, and the resulting precipitate (7-methyl-4-hydroxy-3-nitrocoumarin) is filtered, washed with cold water until neutral, and dried.

Step 2: Chlorination of 7-Methyl-4-hydroxy-3-nitrocoumarin

-

A mixture of 7-methyl-4-hydroxy-3-nitrocoumarin and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is heated under reflux for several hours.

-

After cooling, the reaction mixture is carefully poured into ice-water.

-

The solid product, this compound, is collected by filtration, washed thoroughly with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are not extensively reported. However, the broader class of coumarin derivatives is known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] The biological effects of these compounds are often attributed to their ability to modulate various cellular signaling pathways.

Inferred Potential Signaling Pathways:

Based on studies of structurally related nitro- and chloro-coumarins, potential signaling pathways that could be modulated by this compound include:

-

PI3K/AKT Pathway: Some coumarin derivatives have been shown to exert cytotoxic effects on cancer cells by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3]

-

Nrf2 Signaling Pathway: Natural coumarins have been identified as activators of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This suggests potential for cytoprotective and anti-inflammatory effects.[6]

-

NF-κB Signaling Pathway: The anti-inflammatory properties of many coumarins are linked to their ability to inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses.[7]

Safety Information

According to the information provided by Sigma-Aldrich, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed |

Conclusion and Future Directions

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound is currently limited, the known activities of related coumarin derivatives provide a strong rationale for further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities and mechanism of action against various disease targets. In particular, its potential as an anticancer, anti-inflammatory, or antimicrobial agent warrants exploration. Elucidating its effects on key signaling pathways such as PI3K/AKT, Nrf2, and NF-κB will be critical in understanding its therapeutic potential.

References

- 1. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the chemistry and pharmacological potential of coumarinolignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Review on Pharmacological Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Study on Biological and Pharmacological Activity of Coumarins | Atlantis Press [atlantis-press.com]

- 6. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 4-Chloro-7-methyl-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-7-methyl-3-nitrocoumarin. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this guide focuses on the general solubility properties of coumarin derivatives, outlines detailed experimental protocols for solubility determination, and presents illustrative data and workflows. This document is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Introduction to this compound

This compound is a substituted coumarin derivative. The coumarin scaffold is a common motif in natural products and synthetic compounds with a wide range of biological activities. The solubility of such compounds is a critical parameter in various applications, including drug discovery and development, as it influences bioavailability, formulation, and in vitro assay design. The substituents on the coumarin ring—a chloro group at position 4, a methyl group at position 7, and a nitro group at position 3—are expected to significantly influence its solubility profile compared to the parent coumarin molecule. Generally, coumarins are sparingly soluble in water but show good solubility in many organic solvents.[1][2][3] The presence of the polar nitro group may slightly increase polarity, while the chloro and methyl groups contribute to its lipophilicity.

General Solubility of Coumarin Derivatives

The solubility of coumarin derivatives is dictated by the interplay of the parent coumarin structure and the physicochemical properties of their substituents. Key factors influencing solubility include:

-

Polarity: The introduction of polar functional groups (e.g., hydroxyl, carboxyl) tends to increase solubility in polar solvents, including water. Conversely, nonpolar substituents (e.g., alkyl chains) enhance solubility in nonpolar organic solvents.

-

Hydrogen Bonding: The capacity of substituents to act as hydrogen bond donors or acceptors plays a crucial role in the interaction with protic solvents.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state affects the energy required to dissolve the compound.

-

Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent are critical in determining its effectiveness in solvating the coumarin derivative.

Coumarins are generally soluble in solvents like ethanol, chloroform, and diethyl ether.[4] Their solubility in aqueous solutions is often low but can be influenced by pH if the molecule contains ionizable groups.

Illustrative Solubility Data

While specific experimental data for this compound is not available, the following table provides a qualitative and hypothetical representation of its expected solubility in a range of common laboratory solvents. This table is intended for illustrative purposes to guide solvent selection for experimental work.

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Qualitative Solubility |

| Water | 80.1 | Very Low |

| Methanol | 32.7 | Moderate |

| Ethanol | 24.5 | Moderate to High |

| Acetone | 20.7 | High |

| Dichloromethane | 9.1 | High |

| Chloroform | 4.8 | High |

| Ethyl Acetate | 6.0 | High |

| Diethyl Ether | 4.3 | Moderate |

| Toluene | 2.4 | Low to Moderate |

| Hexane | 1.9 | Very Low |

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6][7][8]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Determine the wavelength of maximum absorbance (λmax) for the compound.

-

Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor.

-

4.3. Data Analysis

The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL, g/L, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method and UV-Vis spectroscopy.

Synthesis and Potential Biological Interaction Pathway

This compound can serve as a precursor in the synthesis of more complex heterocyclic compounds.[9] Coumarin derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical pathway where a derivative of this coumarin might be synthesized and subsequently act as an inhibitor of a signaling pathway.

Caption: A diagram illustrating the synthesis of a hypothetical drug candidate from this compound and its potential inhibitory action on a cellular signaling pathway.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Coumarin | 91-64-5 [chemicalbook.com]

- 3. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coumarin - Wikipedia [en.wikipedia.org]

- 5. enamine.net [enamine.net]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of Novel Fluorescent Probes from 4-Chloro-7-methyl-3-nitrocoumarin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a versatile range of fluorescent probes starting from the readily accessible precursor, 4-Chloro-7-methyl-3-nitrocoumarin. The methodologies outlined herein enable the development of probes for various applications, including the detection of biologically relevant analytes and the sensing of microenvironmental changes.

Introduction

Coumarin-based fluorophores are widely utilized in the development of fluorescent probes due to their excellent photophysical properties, including high quantum yields, good photostability, and sensitivity to their local environment. The starting material, this compound, offers a strategic platform for synthetic diversification. The electron-withdrawing nitro group at the 3-position and the reactive chloro group at the 4-position allow for tailored modifications to modulate the photophysical and sensing characteristics of the resulting probes.

The primary synthetic strategy involves the nucleophilic substitution of the chloro group at the 4-position with various nucleophiles, such as amines, thiols, and alcohols. This approach allows for the introduction of a wide array of functional groups, enabling the creation of probes with specific selectivities and sensing mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[1][2][3]

General Synthetic Workflow

The general workflow for the synthesis and characterization of fluorescent probes from this compound is depicted below. This process typically involves the synthesis of the probe, followed by purification and thorough characterization of its photophysical properties and sensing capabilities.

Caption: General workflow for the synthesis and application of fluorescent probes.

Synthesis of 4-Amino-7-methyl-3-nitrocoumarin Derivatives

The reaction of this compound with various primary and secondary amines provides a straightforward method to synthesize 4-amino-substituted coumarin derivatives. These compounds often exhibit strong ICT character, leading to environmentally sensitive fluorescence.

Experimental Protocol: General Procedure for Amination

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, acetonitrile, or DMF.

-

Add the desired amine (1.1 - 2.0 eq) to the solution. For less reactive amines, a base such as triethylamine or diisopropylethylamine (2.0 eq) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with a cold solvent, and dry under vacuum.

-

If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Table 1: Photophysical Properties of Representative 4-Amino-7-methyl-3-nitrocoumarin Derivatives

| Compound | Amine Nucleophile | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| 1 | Aniline | Ethanol | 420 | 530 | 0.35 | 25,000 | N/A |

| 2 | Morpholine | Acetonitrile | 410 | 515 | 0.42 | 28,000 | N/A |

| 3 | Piperidine | Dichloromethane | 415 | 525 | 0.51 | 31,000 | N/A |

| 4 | N-methylethanolamine | Methanol | 405 | 510 | 0.38 | 26,500 | N/A |

Note: The data in this table is representative and may vary based on specific experimental conditions. "N/A" indicates that specific literature data for probes derived directly from this compound is not available and the values are hypothetical based on similar structures.

Synthesis of 4-Thioether-7-methyl-3-nitrocoumarin Derivatives

The reaction with thiol-containing nucleophiles yields 4-thioether substituted coumarins. These derivatives are particularly useful for the development of probes for thiols and metal ions.

Experimental Protocol: General Procedure for Thiolation

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Add the desired thiol (1.1 eq) and a non-nucleophilic base such as potassium carbonate or sodium hydride (1.2 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Pour the reaction mixture into acidic water (e.g., 1M HCl) to neutralize the base and precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Photophysical Properties of Representative 4-Thioether-7-methyl-3-nitrocoumarin Derivatives

| Compound | Thiol Nucleophile | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| 5 | Thiophenol | Ethanol | 390 | 480 | 0.25 | 22,000 | N/A |

| 6 | Cysteine ethyl ester | PBS (pH 7.4) | 385 | 475 | 0.18 | 20,500 | N/A |

| 7 | 2-Mercaptoethanol | Methanol | 380 | 470 | 0.21 | 21,000 | N/A |

Note: The data in this table is representative and may vary based on specific experimental conditions. "N/A" indicates that specific literature data for probes derived directly from this compound is not available and the values are hypothetical based on similar structures.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of probes with extended π-conjugation, palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings can be employed at the 4-position.[4][5] These reactions allow for the introduction of aryl, heteroaryl, or alkynyl moieties, which can significantly red-shift the absorption and emission spectra of the coumarin core.

Signaling Pathway for a Hypothetical Suzuki Coupling Reaction

Caption: Catalytic cycle for the Suzuki coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

-

To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent (e.g., toluene, dioxane), add an aqueous solution of a base (e.g., 2M Na₂CO₃).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired 4-aryl-7-methyl-3-nitrocoumarin.

Table 3: Photophysical Properties of Hypothetical 4-Aryl-7-methyl-3-nitrocoumarin Derivatives

| Compound | Arylboronic Acid | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| 8 | Phenylboronic acid | Toluene | 400 | 500 | 0.60 | 35,000 | N/A |

| 9 | 4-Methoxyphenylboronic acid | Dioxane | 415 | 520 | 0.75 | 40,000 | N/A |

| 10 | 2-Thiopheneboronic acid | Toluene | 425 | 535 | 0.55 | 33,000 | N/A |

Note: The data in this table is representative and may vary based on specific experimental conditions. "N/A" indicates that specific literature data for probes derived directly from this compound is not available and the values are hypothetical based on similar structures.

Applications in Sensing

The synthesized coumarin derivatives can be employed as fluorescent probes for a variety of applications. For instance, probes with basic nitrogen atoms can act as pH sensors, while those bearing chelating moieties can be used for the detection of metal ions. The environmentally sensitive fluorescence of many of these compounds also makes them suitable for probing changes in solvent polarity or viscosity.

Workflow for a Fluorescence-Based pH Titration Experiment

Caption: Workflow for determining the pKa of a fluorescent pH probe.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a diverse library of fluorescent probes. The straightforward synthetic modifications, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allow for the fine-tuning of their photophysical properties and the introduction of specific recognition elements. The detailed protocols and application notes provided herein offer a solid foundation for researchers to develop novel fluorescent tools for a wide range of applications in chemistry, biology, and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols for Thiol Detection using 4-Chloro-7-methyl-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in understanding cellular redox homeostasis and the pathogenesis of various diseases.[1][2] Altered levels of these thiols have been implicated in conditions like cardiovascular disease, neurodegenerative disorders, and cancer.[1] Fluorescent probes offer a sensitive, selective, and non-invasive method for detecting thiols in biological systems.[3] 4-Chloro-7-methyl-3-nitrocoumarin is a promising coumarin-based probe for the fluorescent detection of biological thiols. While this compound itself is weakly fluorescent, its reaction with thiols is expected to yield a highly fluorescent product, enabling a "turn-on" fluorescence response. The underlying detection mechanism is based on a nucleophilic aromatic substitution reaction, where the thiol group displaces the chloride atom on the coumarin ring. This application note provides detailed protocols for the use of this compound for the detection of thiols in both in vitro and cellular assays.

Principle of Detection

The detection of thiols using this compound is based on a thiol-mediated nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 3-position and the coumarin ring system activate the chlorine atom at the 4-position for substitution by a nucleophile. In the presence of a biological thiol (R-SH), the thiolate anion (R-S⁻) attacks the carbon atom bearing the chlorine, leading to the formation of a highly fluorescent 4-thioether-coumarin derivative and the release of a chloride ion. This reaction results in a significant increase in fluorescence intensity, allowing for the sensitive quantification of thiols.

Figure 1: Proposed reaction mechanism for thiol detection.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this compound for the detection of various biological thiols. These values are based on data from similar coumarin-based thiol probes and should be considered as a starting point for experimental optimization.

| Parameter | Cysteine (Cys) | Homocysteine (Hcy) | Glutathione (GSH) | Reference |

| Limit of Detection (LOD) | ~0.2 µM | ~0.4 µM | ~0.9 µM | [2][3] |

| Linear Range | 0.5 - 20 µM | 1 - 50 µM | 2 - 100 µM | N/A |

| Reaction Time (at 37°C) | < 15 min | < 20 min | < 30 min | N/A |

| Excitation Wavelength (λex) | ~450 nm | ~450 nm | ~450 nm | N/A |

| Emission Wavelength (λem) | ~520 nm | ~520 nm | ~520 nm | N/A |

| Fold Fluorescence Enhancement | >100-fold | >80-fold | >50-fold | [3] |

Experimental Protocols

A. In Vitro Thiol Quantification Assay

This protocol is designed for the quantification of thiols in solution using a fluorescence microplate reader.

1. Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cysteine, Homocysteine, and Glutathione standards

-

96-well black microplates with a clear bottom

-

Fluorescence microplate reader

2. Reagent Preparation:

-

Probe Stock Solution (10 mM): Dissolve 2.4 mg of this compound (MW: 239.61 g/mol ) in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.

-

Working Probe Solution (100 µM): Dilute the 10 mM stock solution 1:100 in PBS (pH 7.4). Prepare fresh before each experiment.

-

Thiol Standard Solutions: Prepare a series of standard solutions of Cys, Hcy, and GSH in PBS (pH 7.4) at concentrations ranging from 0.1 µM to 100 µM.

3. Assay Procedure:

-

Add 50 µL of the thiol standard solutions or unknown samples to the wells of the 96-well microplate.

-

Add 50 µL of PBS to a set of wells to serve as a negative control (blank).

-

Initiate the reaction by adding 50 µL of the 100 µM working probe solution to all wells. The final probe concentration will be 33.3 µM.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~520 nm.

4. Data Analysis:

-

Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.

-

Plot the corrected fluorescence intensity versus the concentration of the thiol standards.

-

Determine the concentration of the unknown samples using the standard curve.

Figure 2: Workflow for in vitro thiol quantification.

B. Cellular Imaging of Intracellular Thiols

This protocol is for the qualitative or semi-quantitative detection of intracellular thiols in live cells using fluorescence microscopy.

1. Materials:

-

This compound

-

Anhydrous DMSO

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filters (e.g., DAPI/FITC or a custom set for ~450 nm excitation and ~520 nm emission)

2. Reagent Preparation:

-

Probe Stock Solution (10 mM): Prepare as described in the in vitro protocol.

-

Loading Buffer: Prepare a working solution of the probe by diluting the 10 mM stock solution in serum-free cell culture medium to a final concentration of 5-20 µM. The optimal concentration should be determined experimentally.

3. Staining Procedure:

-

Grow cells on glass-bottom dishes or coverslips to the desired confluency.

-

Remove the culture medium and wash the cells twice with warm PBS (pH 7.4).

-

Add the loading buffer containing the probe to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Remove the loading buffer and wash the cells three times with warm PBS (pH 7.4).

-

Add fresh PBS or cell culture medium to the cells.

-

Image the cells immediately using a fluorescence microscope.

4. Image Analysis:

-

Fluorescent images can be analyzed qualitatively to observe changes in intracellular thiol levels under different experimental conditions.

-

For semi-quantitative analysis, the mean fluorescence intensity of individual cells can be measured using image analysis software (e.g., ImageJ).

Figure 3: Workflow for cellular imaging of thiols.

Selectivity

The selectivity of this compound for thiols over other biologically relevant species should be evaluated. It is anticipated that the probe will exhibit high selectivity for thiols due to the high nucleophilicity of the thiolate anion. Potential interfering species to test include various amino acids (other than Cys and Hcy), reactive oxygen species (ROS), and metal ions. Based on data from similar probes, minimal interference is expected from these species.[3]

Troubleshooting

-

Low Fluorescence Signal:

-

Increase the probe concentration or incubation time.

-

Ensure the pH of the buffer is optimal for the reaction (typically pH 7.4).

-

Check the excitation and emission wavelengths on the fluorescence instrument.

-

-

High Background Fluorescence:

-

Decrease the probe concentration.

-

Ensure the probe stock solution is properly stored to prevent degradation.

-

Wash cells thoroughly after incubation with the probe.

-

-

Cell Toxicity:

-

Reduce the probe concentration or incubation time.

-

Perform a cell viability assay (e.g., MTT assay) to determine the optimal non-toxic concentration of the probe.

-

Safety and Handling

This compound should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The compound is for research use only and is not intended for human or animal consumption. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. Fluorometric quantitation of cellular and nonprotein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Labeling Proteins with 4-Chloro-7-methyl-3-nitrocoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a versatile class of fluorophores widely utilized in biological research for their desirable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment. 4-Chloro-7-methyl-3-nitrocoumarin is a reactive coumarin derivative that can be employed as a fluorescent labeling reagent for proteins. The electron-withdrawing nitro group and the reactive chloro group at the 4-position make the coumarin scaffold susceptible to nucleophilic attack by amino acid residues, forming a stable covalent bond. This allows for the sensitive detection and tracking of proteins in various biological assays.